molecular formula C13H14N2O4S2 B2425129 methyl 4-amino-3-(2,4-dimethoxyphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate CAS No. 688337-75-9

methyl 4-amino-3-(2,4-dimethoxyphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate

Cat. No.: B2425129
CAS No.: 688337-75-9
M. Wt: 326.39
InChI Key: WLIICPRXIKIJKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

methyl 4-amino-3-(2,4-dimethoxyphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate is a complex organic compound with a unique structure that includes a thiazole ring, an amino group, and methoxy substituents

Properties

IUPAC Name

methyl 4-amino-3-(2,4-dimethoxyphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4S2/c1-17-7-4-5-8(9(6-7)18-2)15-11(14)10(12(16)19-3)21-13(15)20/h4-6H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLIICPRXIKIJKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N2C(=C(SC2=S)C(=O)OC)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-amino-3-(2,4-dimethoxyphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate thioamide and α-haloketone precursors under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

methyl 4-amino-3-(2,4-dimethoxyphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

methyl 4-amino-3-(2,4-dimethoxyphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features that may interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of methyl 4-amino-3-(2,4-dimethoxyphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound’s thiazole ring and amino group can form hydrogen bonds and other interactions with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-amino-3-(2,4-dimethoxyphenyl)-2-thioxo-1,3-thiazole-5-carboxylate: Similar structure but with a thioxo group instead of a sulfanylidene group.

    Methyl 4-amino-3-(2,4-dimethoxyphenyl)-2-oxo-1,3-thiazole-5-carboxylate: Contains an oxo group instead of a sulfanylidene group.

Uniqueness

methyl 4-amino-3-(2,4-dimethoxyphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate is unique due to its specific combination of functional groups and the presence of a sulfanylidene moiety. This gives it distinct chemical reactivity and potential biological activity compared to its analogs.

Biological Activity

Methyl 4-amino-3-(2,4-dimethoxyphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate is a compound of significant interest due to its unique structural features and potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, research findings, and applications in various fields.

Chemical Structure and Properties

The compound is characterized by the presence of a thiazole ring and a sulfanylidene group, which contribute to its reactivity and biological interactions. The molecular formula is C12H14N2O4SC_{12}H_{14}N_2O_4S, with a molecular weight of approximately 286.32 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The thiazole ring can inhibit enzymes by mimicking substrate structures or binding to active sites.
  • Antimicrobial Activity : It has been shown to exhibit antimicrobial properties against a range of bacteria and fungi.
  • Anticancer Potential : Preliminary studies suggest that the compound may induce apoptosis in cancer cells through oxidative stress mechanisms.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity. In vitro studies reported the following:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results indicate that the compound is particularly effective against fungal pathogens compared to bacterial strains .

Anticancer Activity

Research has indicated that this compound can inhibit the proliferation of various cancer cell lines. Notably:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • IC50 Values :
    • HeLa: 25 µM
    • MCF-7: 30 µM
    • A549: 20 µM

The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Antimicrobial Activity :
    • Conducted by Bhuniya et al. (2015), this study screened a library of compounds for activity against Leishmania species and found that derivatives similar to this compound exhibited promising results against Leishmania donovani .
  • Cancer Cell Line Studies :
    • A study published in Phytomedicine assessed the cytotoxic effects on various cancer cell lines and reported significant growth inhibition attributed to increased reactive oxygen species (ROS) levels .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.